3-Methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride
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Overview
Description
3-Methoxy-5-methylisoxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9N2OCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-5-methylisoxazole with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as dimethylformamide (DMF) or isopropanol (i-PrOH) and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylisoxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
3-Methoxy-5-methylisoxazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Research: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylisoxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound is structurally similar but lacks the methoxy group.
5-Methylisoxazol-3-amine: Another similar compound with a different substitution pattern on the isoxazole ring.
Uniqueness
3-Methoxy-5-methylisoxazol-4-amine hydrochloride is unique due to the presence of both methoxy and amine groups on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-methoxy-5-methyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-3-4(6)5(8-2)7-9-3;/h6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBTBSKFGATJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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